Hexahydro-1H-quinolizine-1,3(2H)-dione
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Overview
Description
Hexahydro-1H-quinolizine-1,3(2H)-dione is a heterocyclic compound with a unique structure that includes a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-quinolizine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the quinolizine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-quinolizine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo substitution reactions where different substituents are introduced into the quinolizine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolizine-2,4-dione derivatives, while reduction can yield hexahydroquinolizine derivatives .
Scientific Research Applications
Hexahydro-1H-quinolizine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hexahydro-1H-quinolizine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizine derivatives and related heterocyclic compounds such as quinolones and quinazolines .
Uniqueness
Hexahydro-1H-quinolizine-1,3(2H)-dione is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4,6,7,8,9,9a-hexahydroquinolizine-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-5-9(12)8-3-1-2-4-10(8)6-7/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPDZGXSYWVDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)CC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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